![molecular formula C22H21FN2O5S2 B2964801 Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 923395-91-9](/img/structure/B2964801.png)
Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H21FN2O5S2 and its molecular weight is 476.54. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . They can be used to develop drugs that help reduce inflammation in the body.
Anti-Psychotic Applications
Thiophene-based compounds have shown potential in the treatment of various psychiatric disorders . They can be used to formulate anti-psychotic drugs.
Anti-Arrhythmic Effects
Thiophene derivatives can be used in the development of anti-arrhythmic drugs . These drugs are used to treat and prevent irregular heartbeats.
Anti-Anxiety Medication
Compounds based on thiophene have applications in the treatment of anxiety disorders . They can be used to create drugs that help manage symptoms of anxiety.
Anti-Fungal Applications
Thiophene derivatives have demonstrated anti-fungal properties . They can be used in the formulation of drugs to treat various fungal infections.
Antioxidant Properties
Thiophene-based compounds have been found to possess antioxidant properties . They can be used to develop drugs that help protect the body’s cells from damage caused by free radicals.
Anti-Mitotic Effects
Thiophene derivatives can inhibit cell division (mitosis), making them potential candidates for the development of anti-cancer drugs .
Anti-Microbial Applications
Thiophene-based compounds have shown anti-microbial properties . They can be used in the development of drugs to treat various bacterial and viral infections.
Mechanism of Action
Target of Action
Structurally similar 1, 4-disubstituted piperidines have been shown to have high selectivity for resistant plasmodium falciparum , suggesting that this compound may also target the same organism.
Result of Action
Structurally similar 1, 4-disubstituted piperidines have been shown to inhibit the growth of plasmodium falciparum , suggesting that this compound may have similar effects.
properties
IUPAC Name |
methyl 3-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-22(27)20-19(17-4-2-3-5-18(17)31-20)24-21(26)14-10-12-25(13-11-14)32(28,29)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUFCPSUOAQTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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